3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative . The thiophene ring can be introduced via a coupling reaction with a thiophene carboxylic acid . The final step often involves the formylation of the amine group to introduce the formamido functionality .
Industrial Production Methods
This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents such as sodium borohydride for reduction , and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective agent.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and π-π interactions due to its aromatic rings . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its 1,2,4-oxadiazole and thiophene rings, along with the formamido group. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14N4O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-phenyl-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c21-14(12-7-4-10-24-12)17-8-9-18-15(22)16-19-13(20-23-16)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,21)(H,18,22) |
InChI Key |
ISHUZAWYPXJVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.